2-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
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Overview
Description
2-Ethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is an organic compound with a unique structure that includes a benzoannulene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the ethoxylation of a precursor molecule. One common method is the reaction of 2-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one with an ethylating agent under basic conditions . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzoannulenes depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Potential applications in drug discovery and development. Its derivatives may exhibit therapeutic properties.
Industry: Used in the production of specialty chemicals and materials. Its reactivity allows for the creation of novel compounds with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : Similar structure but with a methoxy group instead of an ethoxy group.
- 2-Nitro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : Contains a nitro group, which significantly alters its reactivity and applications.
- 2-Amino-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : Features an amino group, making it useful in different synthetic and biological contexts.
Uniqueness
2-Ethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to its ethoxy group, which can influence its solubility, reactivity, and interactions with other molecules. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H16O2 |
---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-ethoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C13H16O2/c1-2-15-11-7-8-12-10(9-11)5-3-4-6-13(12)14/h7-9H,2-6H2,1H3 |
InChI Key |
ZTEZREHSTRFDJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)CCCC2 |
Origin of Product |
United States |
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